Cas no 468-68-8 (1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-)

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- structure
468-68-8 structure
Nome del prodotto:1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
Numero CAS:468-68-8
MF:C15H26O
MW:222.366344928741
CID:329259
PubChem ID:3080551

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
    • Drimenol
    • [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
    • (-)-Drim-7-en-11-ol
    • (1S-(1alpha,4abeta,8aalpha))-1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • (4aS)-2.5.5.8at-Tetramethyl-1t-hydroxymethyl-(4arH)-1.4.4a.5.6.7.8.8a-octahydro-naphthalin
    • (5S,9S,10S)-(-)-drim-7-en-11-ol
    • delta7,(8)-15-Hydroxyiresane
    • Drimen-(7)-ol-(11)
    • CHEBI:61148
    • [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]methanol
    • (?)-Drimenol
    • 1-Naphthalenemethanol, 1alpha,4,4aalpha,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (-)-
    • NCGC00179873-01
    • (1S,2S,6S)-1,3,7,7-tetramethylbicyclo[4.4.0]dec-3-ene-2-methanol
    • AKOS040761643
    • 468-68-8
    • LMPR0103370001
    • Drimenol, (-)-
    • SCHEMBL2982726
    • HY-N8442
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)-
    • Drim-7-en-11-ol
    • (-)-Drimenol
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S-(1alpha,4abeta,8aalpha))-
    • CS-0144236
    • Q27130849
    • C19743
    • (5S,9S,10S)-drim-7-en-11-ol
    • ACon1_002057
    • NSC 169775
    • NSC-169775
    • 19078-37-6
    • AG-690/12868925
    • 1-Naphthalenemethanol,4,4a.alpha.,5,6,7,8,8a-octahydro-2,5,5,8a.beta.-tetramethyl-, (-)-
    • DTXSID20963668
    • (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol
    • 1-Naphthalenemethanol,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, [1S-(1.alpha.,4a.beta.,8a.alpha.)]-
    • HMWSKUKBAWWOJL-UHFFFAOYSA-N
    • (2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methanol
    • SCHEMBL6511122
    • NSC169775
    • 1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • 1-Naphthalenemethanol, 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-
    • (2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
    • (2,5,5,8a-Tetramethyl-1,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl)methanol #
    • delta7(8)-15-Hydroxyiresane
    • ((1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methanol
    • DA-52696
    • (1S-(1a,4Abeta,8aalpha))-1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-1-naphthalenemethanol
    • Inchi: InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
    • Chiave InChI: HMWSKUKBAWWOJL-KCQAQPDRSA-N
    • Sorrisi: OC[C@H]1C(C)=CC[C@H]2C(CCC[C@]12C)(C)C

Proprietà calcolate

  • Massa esatta: 222.19800
  • Massa monoisotopica: 222.198
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 303
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 20.2A^2

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 0.9±0.1 g/cm3
  • Punto di ebollizione: 298.8±9.0 °C at 760 mmHg
  • Punto di infiammabilità: 106.9±15.0 °C
  • Indice di rifrazione: 1.48
  • PSA: 20.23000
  • LogP: 3.77750
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Informazioni sulla sicurezza

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3896-1 mg
Drimenol
468-68-8
1mg
¥2035.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-506432-1 mg
Drimenol,
468-68-8 ≥95%
1mg
¥1,692.00 2023-07-10
1PlusChem
1P00DM2W-1mg
(-)-Drimenol
468-68-8 ≥95%
1mg
$289.00 2024-05-01
1PlusChem
1P00DM2W-5mg
(-)-Drimenol
468-68-8 ≥95%
5mg
$939.00 2024-05-01
TargetMol Chemicals
TN3896-5 mg
Drimenol
468-68-8 98%
5mg
¥ 2,760 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-506432-1mg
Drimenol,
468-68-8 ≥95%
1mg
¥1692.00 2023-09-05
BioAustralis
BIA-D1772-1 mg
Drimenol
468-68-8 >95% by HPLC
1mg
$199.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-506432A-5 mg
Drimenol,
468-68-8 ≥95%
5mg
¥5,964.00 2023-07-10
TargetMol Chemicals
TN3896-1 mL * 10 mM (in DMSO)
Drimenol
468-68-8 98%
1 mL * 10 mM (in DMSO)
¥ 11980 2023-09-15
BioAustralis
BIA-D1772-1mg
Drimenol
468-68-8 >95% by HPLC
1mg
$230.00 2025-02-24

1-Naphthalenemethanol,1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-, (1S,4aS,8aS)- Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD